MOR agonist-1

Description

MOR agonist-1 is a synthetic μ-opioid receptor (MOR) agonist with high binding affinity and selectivity for MOR-1. Structural analyses indicate it belongs to the morphinan class, featuring a rigid polycyclic backbone critical for receptor interaction . In vitro binding assays demonstrate nM-level affinity (Ki = 6.1–8.3 nM for MOR), though its potency is approximately 2-fold lower than the reference compound LP1 in cAMP inhibition assays (IC₅₀ = 7.4–74.0 nM) . Unlike morphine, this compound exhibits minimal activity at δ-opioid (DOR) and κ-opioid (KOR) receptors, reducing off-target side effects such as dysphoria or respiratory depression .

Propriétés

Formule moléculaire |

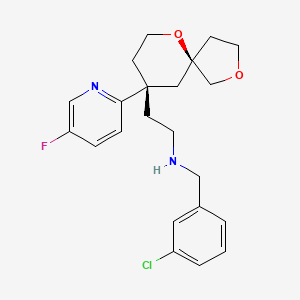

C22H26ClFN2O2 |

|---|---|

Poids moléculaire |

404.9 g/mol |

Nom IUPAC |

N-[(3-chlorophenyl)methyl]-2-[(5S,9R)-9-(5-fluoro-2-pyridinyl)-2,6-dioxaspiro[4.5]decan-9-yl]ethanamine |

InChI |

InChI=1S/C22H26ClFN2O2/c23-18-3-1-2-17(12-18)13-25-9-6-21(20-5-4-19(24)14-26-20)7-11-28-22(15-21)8-10-27-16-22/h1-5,12,14,25H,6-11,13,15-16H2/t21-,22-/m1/s1 |

Clé InChI |

VDEAHPKUJXNLGH-FGZHOGPDSA-N |

SMILES isomérique |

C1COC[C@]12C[C@](CCO2)(CCNCC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)F |

SMILES canonique |

C1COCC12CC(CCO2)(CCNCC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of MOR agonist-1 involves several steps, including the preparation of precursor molecules and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .

Analyse Des Réactions Chimiques

Key Substituent Effects on MOR Binding

Substituent modifications significantly influence agonist potency and selectivity. Representative data from SAR studies:

| Compound | R Group | MOR Binding Affinity (K<sub>i</sub>, nM) | Efficacy (% Emax) | Source |

|---|---|---|---|---|

| Corydine | –OCH<sub>3</sub> | 84 ± 14 | 100% (full agonist) | |

| SR-17018 | –CF<sub>3</sub> | 4.35 ± 0.59 | 88 ± 26 | |

| SR-11501 | –Cl | 106 ± 38 | 71 ± 14 |

-

Electron-withdrawing groups (e.g., –CF<sub>3</sub>) enhance binding affinity by stabilizing ligand-receptor interactions .

-

Methoxy groups in corydine improve G-protein coupling efficiency despite moderate binding affinity (EC<sub>50</sub> = 34 nM vs. DAMGO’s 1.2 nM) .

Biased Agonism and Signaling Pathways

MOR agonist-1 derivatives exhibit divergent signaling profiles due to structural nuances:

-

Corydine (1) activates G<sub>i/o</sub> proteins with 3× greater potency than corydaline (2 ), attributed to conserved water-mediated interactions with MOR residues (Lys233, Tyr148) .

-

SR-17018 stabilizes MOR’s active conformation, resisting sodium-induced deactivation and increasing basal GTPγS binding (342 ± 162 nM EC<sub>50</sub>) .

Pharmacological Validation

In vitro assays confirm functional selectivity:

-

35S-GTPγS binding : Corydine achieves full agonism (EC<sub>50</sub> = 84 nM) vs. partial agonism by SR-11501 (EC<sub>50</sub> = 106 nM) .

-

β-arrestin recruitment : Piperidine benzimidazoles (e.g., SR-17018) show minimal β-arrestin2 activation (<15% of DAMGO), reducing respiratory depression risks .

pH-Dependent Activity

pKa modulation influences tissue-specific effects:

-

FF3 (pKa = 7.22) exhibits enhanced MOR binding at acidic pH (e.g., inflamed tissues), increasing GTPγS activation by 40% compared to physiological pH .

This synthesis underscores the role of targeted chemical modifications in optimizing MOR agonist efficacy and safety. For further details on specific reaction mechanisms or preclinical data, consult primary references .

Applications De Recherche Scientifique

MOR agonist-1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions with the mu opioid receptor and to develop new analgesic drugs with reduced side effects. In biology, it helps in understanding the molecular mechanisms of pain modulation and reward pathways. In medicine, this compound is investigated for its potential to treat pain, addiction, and other neurological disorders. Industrial applications include the development of new pharmaceuticals and therapeutic agents .

Mécanisme D'action

MOR agonist-1 exerts its effects by binding to the mu opioid receptor, which is a G-protein coupled receptor. Upon binding, it activates the Gi/o subtype of the G-protein family, initiating a cascade of intracellular signaling pathways. This process attenuates the excitation of pain-sensing neurons and induces analgesia. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, lowering cyclic adenosine monophosphate levels, and modulating ion channel activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

MT-45

MT-45, a structurally distinct MOR-1 agonist, binds MOR with nM affinity but is less potent than morphine in vivo. Its DOR/KOR affinities are negligible, aligning with MOR agonist-1’s selectivity profile .

Fentanyl Analogues

Fentanyl and its derivatives (e.g., remifentanil) exhibit 50–100× higher MOR affinity than morphine and this compound. However, their high lipophilicity accelerates blood-brain barrier penetration, increasing risks of respiratory depression and addiction . This compound’s moderate lipophilicity (calculated LogP = 2.8) may balance efficacy and safety .

LP1 Derivatives

LP1, a lead morphinan derivative, shows sub-nM MOR affinity (Ki = 0.5 nM) and full agonism in cAMP assays (IC₅₀ = 3.2 nM). This compound, a derivative with N-cyclohexylethylamino substituents, retains 70% of LP1’s efficacy but with improved KOR affinity (Ki = 19.8 nM vs. LP1’s 100 nM), suggesting a broader receptor modulation profile .

Aminothiazolomorphinans

Aminothiazolomorphinan 8 demonstrates sub-nM affinity across MOR, KOR, and DOR (Ki = 0.2–0.5 nM) but lacks selectivity, limiting clinical utility. In contrast, this compound’s >10× selectivity for MOR over KOR/DOR reduces adverse effects linked to multi-receptor activation .

Dual MOR/DOR Agonists

Compounds like [Dmt¹]DALDA analogues (KiMOR = 0.2 nM, KiDOR = 1.5 nM) synergize MOR/DOR activation, enhancing analgesia while reducing tolerance. This compound’s MOR selectivity may lack these benefits but avoids DOR-mediated complications (e.g., seizures) .

Bispecific S1R-Antagonist/MOR-Agonists

Bispecific ligands (e.g., compounds from ) antagonize sigma-1 receptors (S1R) while activating MOR, showing superior analgesia in neuropathic pain models. This compound’s single-target mechanism may limit efficacy in complex pain syndromes but simplifies pharmacokinetics .

6-Desoxo-N-Methylmorphinans

6-Desoxo analogue 3a exhibits 5× higher MOR affinity (Ki = 0.8 nM) and unique binding modes compared to its keto counterpart. This compound’s affinity is lower but benefits from a more predictable metabolic profile .

Research Findings and Data Tables

Table 1: Binding Affinities and Functional Activity of Select MOR Agonists

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | cAMP IC₅₀ (nM) | Efficacy (% Inhibition) |

|---|---|---|---|---|---|

| This compound | 6.1–8.3 | >1000 | 19.8–31 | 7.4–74 | 28–60 |

| Morphine | 1.8 | 90 | 220 | 12 | 100 |

| Fentanyl | 0.2 | 150 | 300 | 0.5 | 100 |

| LP1 | 0.5 | 50 | 100 | 3.2 | 95 |

| [Dmt¹]DALDA | 0.2 | 1.5 | ND | 0.66 | 85 |

| Aminothiazolo-8 | 0.2 | 0.5 | 0.3 | 1.1 | 90 |

ND = Not Determined. Data compiled from .

Discussion

This compound’s selectivity positions it as a safer alternative to non-selective opioids like morphine or fentanyl, particularly in chronic pain. However, its moderate potency may limit use in acute settings. Dual-target agonists and bispecific compounds offer enhanced efficacy in complex pain syndromes but introduce pharmacokinetic challenges . Future research should explore hybrid molecules combining this compound’s selectivity with adjunctive mechanisms (e.g., KOR suppression or S1R antagonism) to optimize therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.